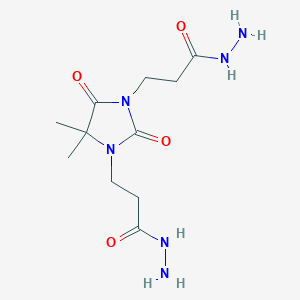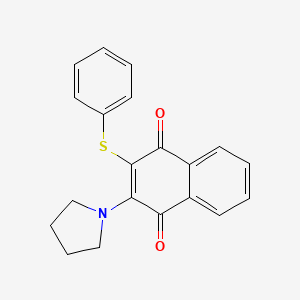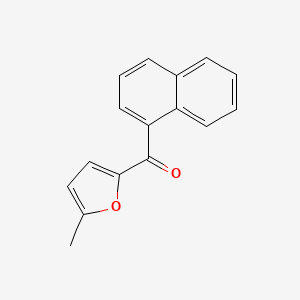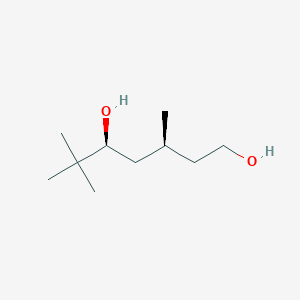
3,3'-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is a complex organic compound with a molecular formula of C12H22N6O4. This compound is characterized by its unique structure, which includes a 4,4-dimethyl-2,5-dioxoimidazolidine core linked to two propanehydrazide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,5-dioxoimidazolidine: A precursor in the synthesis of the target compound.
Propanehydrazide: Another precursor used in the synthesis.
3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile: A structurally related compound with different functional groups.
Uniqueness
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is unique due to its dual hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Properties
CAS No. |
501943-26-6 |
|---|---|
Molecular Formula |
C11H20N6O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-11(2)9(20)16(5-3-7(18)14-12)10(21)17(11)6-4-8(19)15-13/h3-6,12-13H2,1-2H3,(H,14,18)(H,15,19) |
InChI Key |
VQLAVGYDNVWODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)


![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)

![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
